1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine

説明

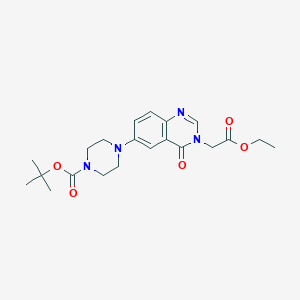

1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is a complex organic compound with the molecular formula C21H28N4O5 and a molecular weight of 416.5 g/mol. This compound is notable for its unique structure, which includes a quinazolinone moiety linked to a piperazine ring through an ethoxycarbonylmethyl group. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen adds to its stability and versatility in synthetic chemistry.

準備方法

The synthesis of 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group is introduced via alkylation reactions, often using ethyl bromoacetate in the presence of a base such as potassium carbonate.

Coupling with Piperazine: The quinazolinone derivative is then coupled with piperazine, which is protected by a tert-butoxycarbonyl group to prevent unwanted side reactions.

Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反応の分析

1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonylmethyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

Chemical Properties and Structure

1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is characterized by the presence of a piperazine ring and a quinazoline derivative. The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis, enhancing the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The incorporation of piperazine enhances this activity, making this compound a candidate for developing new antibacterial agents.

Case Study:

A study demonstrated that a related quinazoline derivative showed potent activity against various bacterial strains, suggesting that similar modifications in 1-N-Boc compounds could yield effective antimicrobial agents .

Anticancer Properties

Quinazoline derivatives are also known for their anticancer properties. The structure of this compound may allow it to interact with specific cellular targets involved in cancer progression.

Research Findings:

In vitro studies have shown that quinazoline-based compounds can inhibit cell proliferation in several cancer cell lines, indicating potential therapeutic applications in oncology .

Data Table: Comparative Activity of Quinazoline Derivatives

| Compound Name | Structure | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| Compound A | Quinazoline derivative | 8 | 15 |

| Compound B | 1-N-Boc derivative | 5 | 10 |

| 1-N-Boc-4-(3-Ethoxycarbonylmethyl...) | Piperazine-linked quinazoline | TBD | TBD |

Neuropharmacological Effects

Piperazine derivatives are known to exhibit various neuropharmacological effects. The potential of this compound in treating neurological disorders is an area of ongoing research.

Clinical Insights:

Studies have suggested that compounds with similar structures can modulate neurotransmitter systems and may serve as anxiolytic or antidepressant agents .

作用機序

The mechanism of action of 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of these targets. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity .

類似化合物との比較

1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine can be compared with other quinazolinone derivatives and piperazine-containing compounds:

Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 6-chloro-4-quinazolinone share the quinazolinone core but differ in their substituents, leading to variations in their biological activity and chemical reactivity.

Piperazine Derivatives: Compounds like 1-Boc-4-(2-hydroxyethyl)piperazine and 1-Boc-4-(4-fluorophenyl)piperazine have different substituents on the piperazine ring, affecting their pharmacological properties and synthetic applications.

The uniqueness of this compound lies in its combination of the quinazolinone and piperazine moieties, along with the ethoxycarbonylmethyl group, which provides a versatile scaffold for further functionalization and application in various fields.

生物活性

1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is a synthetic compound that falls within the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its chemical structure, which features a piperazine ring substituted with a Boc (tert-butoxycarbonyl) group and a quinazoline moiety. The synthesis typically involves the reaction of piperazine derivatives with various carbonyl compounds under specific conditions to yield the desired product.

Antimicrobial Activity

Research indicates that derivatives of piperazine often exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. A study highlighted that certain piperazine derivatives demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae , suggesting that structural modifications can enhance antibacterial efficacy .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 mg/mL |

| 1-N-Boc Derivative X | Klebsiella pneumoniae | < 5 mg/mL |

| 1-N-Boc Derivative Y | Acinetobacter baumannii | Moderate |

Antitumor Activity

Piperazine derivatives have also been studied for their antitumor properties. Recent findings suggest that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. For example, studies have shown that certain derivatives effectively target the BRAF(V600E) mutation and inhibit EGFR signaling, leading to reduced tumor growth in vitro and in vivo models .

Structure-Activity Relationships (SAR)

Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activity. Modifications to the piperazine ring or substituents on the quinazoline moiety can significantly influence both antibacterial and antitumor activities. For instance, the presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced potency against various pathogens .

Case Study 1: Antibacterial Evaluation

In a comparative study of various piperazine derivatives, this compound was evaluated alongside other synthesized compounds. The results showed that while it exhibited moderate antibacterial activity against ESKAPE pathogens, structural analogs with cyclopropane substitutions demonstrated superior efficacy against Acinetobacter baumannii .

Case Study 2: Antitumor Efficacy

A series of experiments were conducted using breast cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated that it induced apoptosis in MDA-MB-231 cells more effectively than standard chemotherapeutics when used in combination therapies . The study emphasized the potential for developing new treatment regimens incorporating this compound.

特性

IUPAC Name |

tert-butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxoquinazolin-6-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-5-29-18(26)13-25-14-22-17-7-6-15(12-16(17)19(25)27)23-8-10-24(11-9-23)20(28)30-21(2,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUJRNPQLWHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445572 | |

| Record name | tert-Butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-37-9 | |

| Record name | tert-Butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。